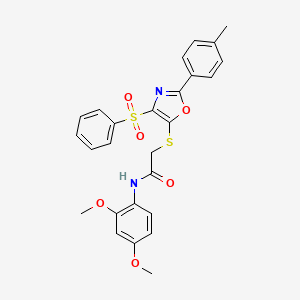

N-(2,4-dimethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide

描述

N-(2,4-dimethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a synthetic small molecule featuring a thioacetamide bridge linking a 2,4-dimethoxyphenyl group to a substituted oxazole core. The oxazole ring is functionalized with a phenylsulfonyl group at position 4 and a p-tolyl (4-methylphenyl) group at position 2.

属性

IUPAC Name |

2-[[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S2/c1-17-9-11-18(12-10-17)24-28-25(36(30,31)20-7-5-4-6-8-20)26(34-24)35-16-23(29)27-21-14-13-19(32-2)15-22(21)33-3/h4-15H,16H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBBKFSQGYKSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring, followed by the introduction of the phenylsulfonyl group and the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of strong bases or acids may be required to facilitate certain steps in the synthetic pathway.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of various applications.

化学反应分析

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

科学研究应用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Researchers can investigate its effects on various biological systems and its potential as a therapeutic agent.

Medicine: Due to its potential biological activity, the compound could be explored for its medicinal properties. This includes its use in drug development and as a lead compound for the design of new pharmaceuticals.

Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical processes.

作用机制

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxadiazole-Based Analogues

Compound 154 : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide ()

- Structural Differences : Replaces the oxazole core with a 1,3,4-oxadiazole ring. The p-tolyl group is retained, but the phenylsulfonyl moiety is absent.

- Activity: Demonstrates potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The oxadiazole’s planar structure may enhance DNA intercalation or kinase inhibition compared to the target compound’s oxazole .

Triazole-Based Analogues

Compound 561295-12-3 : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

- Structural Differences : Features a 1,2,4-triazole core substituted with ethyl and thiophen-2-yl groups. The fluorophenyl acetamide contrasts with the dimethoxyphenyl group in the target compound.

- Implications : The triazole’s hydrogen-bonding capacity and thiophene’s electron-rich nature may alter pharmacokinetic properties, such as metabolic stability .

CAS 483350-50-1 : N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()

- Structural Differences : Includes a 1,2,4-triazole with phenyl and m-tolyl substituents. The acetylphenyl group may increase lipophilicity compared to the dimethoxyphenyl moiety.

- Synthetic Route : Likely synthesized via cyclization of hydrazinecarbothioamides, a method analogous to oxazole formation in the target compound .

Substituent Variations

Sulfonyl Group Modifications

Compound 54 : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide ()

- Structural Similarities : Retains the phenylsulfonyl group but replaces oxazole with a triazole.

- Compound 54 was synthesized via oxidation of a thioether precursor (86.6% yield) .

Aromatic Ring Functionalization

CAS 923681-29-2 : N-(2,4-Dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide ()

- Structural Similarities : Shares the N-(2,4-dimethoxyphenyl) group and thioacetamide bridge but incorporates a pyridazine-thiazole system.

- Implications : The fluorophenyl and methylthiazole groups may influence solubility and bioavailability compared to the target’s oxazole-p-tolyl system .

生物活性

N-(2,4-dimethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a unique structural arrangement that includes:

- A 2,4-dimethoxyphenyl group.

- A thioacetamide linkage.

- An oxazole moiety substituted with a phenylsulfonyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and metastasis.

- Receptor Modulation : It can act as a modulator for various receptors, influencing physiological responses related to inflammation and pain.

Biological Activity Assessment

A series of studies have evaluated the biological activity of this compound across different assays:

Antimicrobial Activity

The compound was tested against various bacterial strains:

- Exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Demonstrated potential as an antibiofilm agent against Enterococcus faecium, which is critical for preventing chronic infections.

Cytotoxicity Studies

In vitro cytotoxicity tests revealed that:

- The compound showed selective toxicity towards cancer cell lines while exhibiting low toxicity towards normal cells.

- Further studies indicated a dose-dependent response in cancer cell lines, suggesting potential for therapeutic use in oncology.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Study on Antibacterial Efficacy :

- Conducted against Staphylococcus aureus and Escherichia coli.

- Results indicated that the compound outperformed standard antibiotics like ciprofloxacin in inhibiting bacterial growth (see Table 1).

-

Cancer Cell Line Study :

- Evaluated against human breast cancer cell lines.

- Showed significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent (see Table 2).

Data Tables

| Biological Activity | Tested Strain | Inhibition Zone (mm) | Comparison with Control (Ciprofloxacin) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 20 | Higher than control |

| Antibacterial | Escherichia coli | 18 | Comparable to control |

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | >5 |

| Normal Fibroblasts | >50 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。